6-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)nicotinonitrile
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Description
6-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)nicotinonitrile is a useful research compound. Its molecular formula is C27H27N3O3S and its molecular weight is 473.6g/mol. The purity is usually 95%.
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Biological Activity
The compound 6-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)nicotinonitrile is a member of a class of organic compounds that have garnered attention for their potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing from diverse research findings.
Chemical Structure and Synthesis
The compound can be structurally represented as follows:
Synthesis Overview
The synthesis typically involves multi-step organic reactions, including:
- Formation of the Nicotinonitrile Core : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the dimethylphenyl and methoxyphenyl groups is performed via nucleophilic aromatic substitution.
- Morpholino Group Addition : This is accomplished using morpholine and suitable leaving groups.
- Final Product Formation : The compound is often converted into its hydrochloride salt form for enhanced solubility and stability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of related compounds in the same class. For instance, thiosemicarbazones derived from pyridine structures have shown significant cytotoxic effects against various cancer cell lines, including glioblastoma and breast adenocarcinoma, with IC50 values in the nanomolar range .
Compound | Cell Line | IC50 (nM) |
---|---|---|
Thiosemicarbazones | Glioblastoma | 10-100 |
Thiosemicarbazones | Breast Adenocarcinoma | 5-50 |
These findings suggest that modifications to the phenyl and morpholino groups in our target compound could enhance its biological activity.
The proposed mechanism of action involves the compound's ability to interact with specific molecular targets such as enzymes or receptors. The binding affinity is influenced by the electronic properties of the substituents on the aromatic rings. For example, compounds that incorporate electron-withdrawing groups tend to exhibit increased potency due to enhanced interactions with target sites .
Case Studies
- In Vitro Studies : A study evaluating similar compounds demonstrated their ability to induce apoptosis in cancer cells, characterized by morphological changes such as chromatin condensation and cell shrinkage . These effects were attributed to the disruption of cellular signaling pathways essential for cell survival.
- Comparative Analysis : When comparing various derivatives, those with halogen or nitro substitutions on the ortho position exhibited superior anticancer activity compared to their meta or para counterparts . This highlights the importance of structural modifications in optimizing therapeutic efficacy.
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S/c1-18-4-5-21(14-19(18)2)25-15-23(20-6-8-22(32-3)9-7-20)24(16-28)27(29-25)34-17-26(31)30-10-12-33-13-11-30/h4-9,14-15H,10-13,17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJBNAKKVBKDFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)OC)C#N)SCC(=O)N4CCOCC4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.